An In-depth Technical Guide to 3-Ethoxy-3-ethynyloxolane: Navigating a Novel Chemical Entity
An In-depth Technical Guide to 3-Ethoxy-3-ethynyloxolane: Navigating a Novel Chemical Entity
Abstract: This technical guide addresses the chemical structure, properties, and potential utility of 3-Ethoxy-3-ethynyloxolane. It is intended for researchers, scientists, and professionals in drug development who are exploring novel molecular scaffolds. A comprehensive review of available data indicates that 3-Ethoxy-3-ethynyloxolane is a novel chemical entity with limited representation in current scientific literature and patent databases. This guide synthesizes the foundational information available, providing a structural and physicochemical profile based on computational predictions, and outlines a strategic approach for its synthesis and characterization. The document also explores potential applications by drawing parallels with structurally related compounds.
Introduction: The Oxolane Scaffold in Medicinal Chemistry
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a valuable component in the design of new therapeutic agents. The introduction of an ethynyl group at the C3 position offers a versatile handle for further chemical modification through reactions such as click chemistry, Sonogashira coupling, and Glaser coupling, enabling the construction of complex molecular architectures. The additional presence of an ethoxy group at the same position introduces a chiral center and modulates the compound's polarity and hydrogen bonding capacity.
3-Ethoxy-3-ethynyloxolane, by combining these structural features, represents an intriguing yet largely unexplored building block for drug discovery. This guide serves as a foundational document for researchers interested in pioneering the investigation of this compound.
Chemical Structure and Physicochemical Properties
The fundamental identity of 3-Ethoxy-3-ethynyloxolane is established through its molecular structure and predicted properties. As of this writing, extensive experimental data is not available in the public domain, thus the following information is based on computational predictions from established chemical databases.[1]
Chemical Structure
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Molecular Formula: C₈H₁₂O₂[1]
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IUPAC Name: 3-ethoxy-3-ethynyloxolane
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SMILES: CCOC1(CCOC1)C#C[1]
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InChI Key: SGRLDQMYEFLEHX-UHFFFAOYSA-N[1]
The structure features a central five-membered oxolane ring. The C3 position is a quaternary carbon, substituted with both an ethoxy (-OCH₂CH₃) group and an ethynyl (-C≡CH) group.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted through computational models. These values are essential for designing experimental conditions for synthesis, purification, and biological assays.
| Property | Predicted Value | Notes |
| Molecular Weight | 140.18 g/mol | - |
| Monoisotopic Mass | 140.08372 Da | [1] |
| XlogP | 0.4 | Indicates a relatively low lipophilicity, suggesting good aqueous solubility.[1] |
| Hydrogen Bond Donors | 0 | The terminal alkyne is generally not considered a significant hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | The ether oxygens of the oxolane ring and the ethoxy group can act as hydrogen bond acceptors. |
Proposed Synthesis and Characterization
While no specific synthesis for 3-Ethoxy-3-ethynyloxolane is documented, a logical synthetic route can be proposed based on established organic chemistry principles.
Retrosynthetic Analysis and Proposed Forward Synthesis
A plausible approach involves the reaction of a suitable ketone precursor with an ethynyl nucleophile.
Caption: Proposed retrosynthetic pathway for 3-Ethoxy-3-ethynyloxolane.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Ethynyl-3-hydroxyoxolane
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To a solution of ethynylmagnesium bromide (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 3-oxooxolane (1.0 eq.) in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-ethynyl-3-hydroxyoxolane.
Step 2: Synthesis of 3-Ethoxy-3-ethynyloxolane
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To a suspension of sodium hydride (1.5 eq.) in anhydrous THF at 0 °C, add a solution of 3-ethynyl-3-hydroxyoxolane (1.0 eq.) in anhydrous THF dropwise.
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Stir the mixture at 0 °C for 30 minutes.
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Add ethyl iodide (1.5 eq.) and allow the reaction to warm to room temperature and stir for 16 hours.
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Carefully quench the reaction with water.
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Extract the aqueous layer with diethyl ether (3 x 40 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to afford 3-Ethoxy-3-ethynyloxolane.
Proposed Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the structure. Expected signals would include the ethynyl proton, the ethyl group protons, and the protons of the oxolane ring.
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Infrared (IR) Spectroscopy: The presence of the C≡C-H stretch (around 3300 cm⁻¹) and the C-O ether stretches will be indicative of the target compound.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula.
Potential Applications in Drug Development
The unique structural features of 3-Ethoxy-3-ethynyloxolane suggest several potential applications in medicinal chemistry and drug development.
Caption: Potential applications of 3-Ethoxy-3-ethynyloxolane in drug discovery.
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Click Chemistry and Biorthogonal Labeling: The terminal alkyne is a perfect handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This allows for the straightforward conjugation of the molecule to biomolecules, fluorescent dyes, or other drug fragments.
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Bioisosteric Replacement: The oxolane ring can serve as a bioisostere for other functionalities, potentially improving the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
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Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, 3-Ethoxy-3-ethynyloxolane could be a valuable addition to a fragment library for screening against various biological targets.
Conclusion and Future Directions
3-Ethoxy-3-ethynyloxolane is a promising yet under-investigated chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The next critical steps for the scientific community are the successful synthesis and thorough characterization of this compound. Subsequent investigations into its reactivity and biological activity will undoubtedly pave the way for its application as a novel building block in the development of next-generation therapeutics. The insights gained from such studies will be invaluable to researchers and drug development professionals seeking to expand their chemical toolbox.
References
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PubChem. 3-ethoxy-3-ethynyloxolane . National Center for Biotechnology Information. [Link]
